N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide
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Overview
Description
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phthalimide moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The phthalimide moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of trifluoromethoxybenzoic acid derivatives.
Reduction: Formation of amines from the phthalimide moiety.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the phthalimide moiety can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-2-[2-[4-(Trifluoromethyl)phenyl]ethyl]-phthalimide
- N-2-[2-[4-(Methoxy)phenyl]ethyl]-phthalimide
- N-2-[2-[4-(Chloromethoxy)phenyl]ethyl]-phthalimide
Uniqueness
N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNVYGNPPWVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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